¹H NMR and ¹³C NMR of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate
¹H NMR and ¹³C NMR of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern organic chemistry for the structural elucidation of molecules.[1] This guide provides a comprehensive theoretical analysis of the ¹H and ¹³C NMR spectra for methyl n-methyl-n-(pent-4-en-1-yl)glycinate, a functionalized amino acid ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, coupling patterns, and through-bond correlations. It explains the causal electronic and structural factors governing these spectral features and outlines a robust experimental protocol for acquiring high-quality NMR data. The methodologies and interpretations presented herein serve as a practical framework for the characterization of complex organic molecules.
Introduction: The Molecule and the Method
Methyl n-methyl-n-(pent-4-en-1-yl)glycinate is a tertiary amino acid ester featuring several key functional groups: a methyl ester, an N-methyl group, and a terminal alkene on a five-carbon chain. Each of these groups imparts distinct electronic and steric properties to the molecule, resulting in a unique and predictable NMR fingerprint. The unambiguous characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where precise structure-activity relationships are critical.
¹H (Proton) and ¹³C NMR spectroscopy provide a non-destructive window into the molecular framework, allowing for the determination of the carbon skeleton and the chemical environment of each proton.[2] This guide will systematically deconstruct the predicted spectra of the title compound, demonstrating how a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can lead to a full and confident structural assignment.
Molecular Structure and Atom Labeling
To facilitate a clear and systematic discussion, the unique proton and carbon environments of methyl n-methyl-n-(pent-4-en-1-yl)glycinate are labeled as shown in the diagram below. This labeling convention will be used throughout the guide.
Caption: Labeled structure of methyl n-methyl-n-(pent-4-en-1-yl)glycinate.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity/splitting).[3]
Predicted ¹H Chemical Shifts, Multiplicities, and Assignments
The predicted ¹H NMR data are summarized in the table below. The rationale for each prediction is grounded in established principles of chemical shift theory, including inductive effects from electronegative atoms and the anisotropic effects of π-systems.[4][5]
| Label | Integration | Predicted δ (ppm) | Multiplicity | Rationale |
| H⁹ᵃ, H⁹ᵇ | 2H | 5.05 - 4.95 | ddt, ddt | Terminal alkene (=CH₂) protons. Diastereotopic and thus chemically non-equivalent.[6] They are split by the geminal proton (²JHH), the vicinal H⁸ proton (³JHH, trans and cis), and weakly by the allylic H⁷ protons (⁴JHH). |
| H⁸ | 1H | 5.90 - 5.75 | ddt | Alkene methine (=CH-) proton. Deshielded by the sp² carbon environment.[7] Split by the two H⁹ protons (³JHH, trans and cis) and the two H⁷ protons (³JHH). |
| H¹ | 3H | ~3.70 | s | Methyl ester (-OCH₃) protons. Singlet as there are no adjacent protons. Deshielded by the adjacent oxygen atom. |
| H³ | 2H | ~3.25 | s | Methylene protons alpha to the carbonyl group (-CH₂-C=O). Singlet due to the adjacent quaternary nitrogen. Deshielded by both the nitrogen and the carbonyl group. |
| H⁵ | 2H | ~2.50 | t | Methylene protons alpha to nitrogen (-N-CH₂-). Deshielded by the electronegative nitrogen. Split into a triplet by the two neighboring H⁶ protons. |
| H⁴ | 3H | ~2.35 | s | N-methyl (-N-CH₃) protons. Singlet as there are no adjacent protons. Deshielded by the nitrogen atom. |
| H⁷ | 2H | ~2.15 | q | Allylic methylene protons (-CH₂-C=C). Deshielding effect from the alkene π-system. Appears as a quartet (or more complex multiplet) due to coupling with H⁸ and H⁶. |
| H⁶ | 2H | ~1.70 | p | Aliphatic methylene protons (-CH₂-). Shielded relative to protons closer to functional groups. Split into a pentet (or complex multiplet) by the neighboring H⁵ and H⁷ protons. |
¹³C NMR Spectral Analysis
A proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon environment.[8] The chemical shift of each signal is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.[9]
Predicted ¹³C Chemical Shifts and Assignments
The predicted chemical shifts for the nine unique carbon atoms are detailed below. The ranges are based on standard values for similar functional groups.[8][9][10][11]
| Label | Predicted δ (ppm) | Hybridization | Rationale |
| C² | ~172 | sp² | Ester carbonyl carbon. Highly deshielded due to the double bond to one oxygen and a single bond to another.[12] |
| C⁸ | ~138 | sp² | Alkene methine (-CH=) carbon. Deshielded due to sp² hybridization.[7] |
| C⁹ | ~115 | sp² | Terminal alkene (=CH₂) carbon. Less deshielded than the substituted C⁸ carbon.[7] |
| C³ | ~58 | sp³ | Methylene carbon alpha to both nitrogen and the carbonyl group. Deshielded by both electron-withdrawing groups. |
| C⁵ | ~55 | sp³ | Methylene carbon alpha to nitrogen. Deshielded by the electronegative nitrogen. |
| C¹ | ~52 | sp³ | Methyl ester (-OCH₃) carbon. Deshielded by the attached oxygen atom. |
| C⁴ | ~42 | sp³ | N-methyl (-N-CH₃) carbon. Deshielded by the attached nitrogen atom. |
| C⁷ | ~30 | sp³ | Allylic methylene carbon. Slightly deshielded by the adjacent π-system. |
| C⁶ | ~28 | sp³ | Aliphatic methylene carbon. Located in a relatively shielded, alkane-like environment. |
Structural Verification with 2D NMR Spectroscopy
While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivity.
Workflow for Structural Elucidation
A logical workflow using 2D NMR is essential for confirming the assignments made from 1D spectra.
Caption: Logical workflow for NMR-based structure elucidation.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. Key expected correlations include:
-
H⁸ with H⁹ᵃ/H⁹ᵇ and H⁷ .
-
H⁷ with H⁸ and H⁶ .
-
H⁶ with H⁷ and H⁵ .
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This powerful experiment maps each proton directly to the carbon it is attached to, confirming the C-H one-bond connections.[2] For example, the proton signal at ~2.50 ppm (H⁵) will show a correlation spot to the carbon signal at ~55 ppm (C⁵).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for connecting molecular fragments separated by quaternary centers or heteroatoms.[2] Key expected long-range correlations that would confirm the overall structure are:
-
H¹ (ester methyl) to C² (carbonyl).
-
H³ (glycinate CH₂) to C² (carbonyl) and C⁵ / C⁴ (N-alkyl groups).
-
H⁴ (N-methyl) to C³ and C⁵ .
-
H⁵ (N-CH₂) to C³ , C⁴ , and C⁷ .
-
Experimental Protocol: A Self-Validating System
To acquire high-quality, reproducible NMR data, a standardized and robust experimental protocol is essential.
Objective: To obtain high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of methyl n-methyl-n-(pent-4-en-1-yl)glycinate.
Materials & Equipment:
-
Sample: ~10-20 mg of purified methyl n-methyl-n-(pent-4-en-1-yl)glycinate.
-
NMR Solvent: Deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).[13][14]
-
High-quality 5 mm NMR tubes.
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a broadband probe.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ with TMS to the vial.
-
Gently vortex the sample until it is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
-
Cap the NMR tube securely.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal as a reference. Aim for a narrow and symmetrical peak shape for the residual CHCl₃ signal at 7.26 ppm.[14]
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 s, relaxation delay of 2 s, 16-32 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
-
¹³C{¹H} NMR Acquisition:
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Load standard, vendor-provided parameter sets for each 2D experiment.
-
Acquire data with sufficient scans to achieve a good signal-to-noise ratio. This will vary depending on sample concentration.
-
Process the 2D data using the appropriate window functions and perform Fourier transformation in both dimensions.
-
-
Conclusion
The comprehensive NMR analysis outlined in this guide provides a clear and robust pathway for the complete structural assignment of methyl n-methyl-n-(pent-4-en-1-yl)glycinate. By integrating data from 1D ¹H and ¹³C spectra with the connectivity information from 2D COSY, HSQC, and HMBC experiments, researchers can achieve an unambiguous and confident characterization of the molecule. This systematic approach, combining theoretical prediction with a rigorous experimental framework, is fundamental to advancing research and development in the chemical sciences.
References
- Vertex AI Search. (n.d.). NMR Solvents. Retrieved March 7, 2026.
- Tashiro, M., et al. (2022).
- National Center for Biotechnology Information. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics.
- Molbase. (n.d.). Synthesis of N-methyl glycine. Retrieved March 7, 2026.
- ResearchGate. (n.d.). 'H NMR chemical shifts" of methyl glycosides 1-9. Retrieved March 7, 2026.
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.
- National Center for Biotechnology Information. (2014). 13C-Formylation for Improved NMR Profiling of Amino Metabolites in Biofluids. PMC.
- Save My Exams. (2025). Interpreting & Explaining Carbon-13 NMR Spectroscopy.
- Jasperse, C. (n.d.).
- Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Cognito Edu. (n.d.). Carbon-13 NMR Spectroscopy Revision notes.
- University of Wisconsin-Platteville. (2022). 1H NMR Chemical Shifts.
- Havlin, R. H., et al. (1998). Carbon-13 NMR Shielding in the Twenty Common Amino Acids: Comparisons with Experimental Results in Proteins. Journal of the American Chemical Society.
- Global Substance Registration System. (n.d.).
- Oregon State University. (2022). 13C NMR Chemical Shift.
- Glenn Facey. (2019). Methylene Groups: Untangling Terminal Alkenes. YouTube.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids.
- University of Colorado Boulder. (n.d.). Chemical Shifts: Proton.
- University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table.
- PubMed. (2010).
- Royal Society of Chemistry. (2021).
- University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. cognitoedu.org [cognitoedu.org]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. mdpi.com [mdpi.com]
- 13. NMR 溶劑 [sigmaaldrich.com]
- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
